N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
Historical Development of 1,3,4-Oxadiazole-Phthalimide Hybrids
Significance in Heterocyclic Medicinal Chemistry
1,3,4-Oxadiazole-phthalimide hybrids occupy a critical niche in medicinal chemistry due to their dual capacity for hydrogen bonding and hydrophobic interactions. The oxadiazole ring, with its electron-deficient nature, enhances binding affinity to enzymatic pockets, while the phthalimide moiety contributes planar rigidity, improving DNA intercalation and protein kinase inhibition. For instance, compound 5 from the oxadiazole-naphthalene series induced apoptosis in 22.86% of cancer cells by disrupting VEGFR-2 signaling pathways. This bifunctional architecture also mitigates cross-resistance in antimicrobial applications; N-dodecyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amine inhibited multidrug-resistant M. tuberculosis at 2 μM, comparable to its efficacy against susceptible strains. Such properties underscore the hybrid’s versatility in addressing complex disease mechanisms.
Structural Uniqueness and Pharmacophore Integration
The molecular structure of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (C~17~H~14~Cl~2~N~4~O~3~) features three distinct pharmacophoric elements:
- 1,3,4-Oxadiazole Core : The oxadiazole ring’s nitrogen and oxygen atoms participate in dipole-dipole interactions, enhancing solubility and target engagement.
- 2,5-Dichlorophenyl Substituent : The chlorine atoms at positions 2 and 5 introduce steric bulk and electron-withdrawing effects, favoring interactions with hydrophobic enzyme subpockets.
- Phthalimide Moiety : The conjugated isoindoline-1,3-dione system enables π-π stacking with aromatic amino acid residues, stabilizing ligand-receptor complexes.
Synthetic routes typically involve cyclocondensation of hydrazinecarboxamides with carbon disulfide, followed by amidation using chloroacetyl chloride derivatives. For example, the reaction of S(+)-naproxen hydrazide with carbon disulfide in alkaline medium yields the oxadiazole-thiol intermediate, which subsequently couples with phthalimide acetamide precursors under mild acidic conditions.
Research Objectives and Significance
Current research on this hybrid compound aims to:
- Elucidate structure-activity relationships (SAR) by varying alkyl chain lengths and halogen substituents.
- Optimize synthetic protocols to reduce byproduct formation, as observed in early attempts using potassium salts.
- Evaluate broad-spectrum biological activity, including antitumor, antimicrobial, and antiangiogenic effects.
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N4O4/c19-9-5-6-13(20)12(7-9)15-22-23-18(28-15)21-14(25)8-24-16(26)10-3-1-2-4-11(10)17(24)27/h1-7H,8H2,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAUEDPJLTUUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a 1,3,4-oxadiazole ring and a dioxoisoindoline moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial effects supported by various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 370.1 g/mol. The presence of the oxadiazole ring is crucial as it contributes to the compound’s biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole structure. The mechanism of action typically involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.
Case Studies:
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In Vitro Studies : Research has demonstrated that derivatives of 1,3,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the range of 0.14 to 7.48 μM against A549 (lung cancer) and C6 (glioma) cell lines .
Compound Cell Line IC50 (μM) NPD-12 A549 <0.14 Compound 4h C6 8.16 Compound 4f A549 7.48 - Molecular Docking Studies : Molecular docking studies indicate that this compound can effectively bind to various targets involved in tumor progression and survival pathways. For example, binding energies were reported at -8.3 kcal/mol for NPD-12 compared to -4.6 kcal/mol for standard drugs like 5-fluorouracil .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored extensively. These compounds have shown promising results against a range of bacterial and fungal pathogens.
Research Findings:
A study evaluating several oxadiazole derivatives demonstrated that certain compounds exhibited antimicrobial activity comparable to standard antibiotics such as ciprofloxacin and fluconazole . The mechanisms often involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell growth such as topoisomerase and histone deacetylase (HDAC), which are critical for DNA replication and repair .
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and other apoptotic pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Oxadiazole Derivatives with Acetamide Substituents
Key Analogs :
- 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) and 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b)
- Structural Differences : These compounds replace the dichlorophenyl group with benzofuran and feature a thioether linkage (-S-) instead of a direct acetamide bond.
- Bioactivity : Both demonstrated potent antimicrobial activity, with 2a showing efficacy against Bacillus subtilis and Aspergillus flavus .
- N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)
Comparison with Target Compound :
The target compound’s dichlorophenyl and dioxoisoindolinyl groups may enhance lipophilicity and π-π stacking interactions compared to benzofuran or indole derivatives.
Dichlorophenyl-Substituted Oxadiazoles
Key Analog :
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structural Differences : Features a thiazole ring instead of oxadiazole and lacks the dioxoisoindolinyl group.
- Crystallography : The dichlorophenyl ring is twisted by 61.8° relative to the thiazole ring, suggesting conformational flexibility. Hydrogen bonding forms inversion dimers, influencing solubility .
Comparison with Target Compound :
The dioxoisoindolinyl group could introduce additional hydrogen-bonding interactions absent in thiazole derivatives .
Enzyme-Targeted Acetamide Derivatives
Key Analogs :
- N-(5-(3-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide
- N-(4-Phenylthiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (3a)
Comparison with Target Compound :
The target compound’s dichlorophenyl group may enhance hydrophobic interactions in enzyme binding pockets, while the dioxoisoindolinyl group could mimic cofactor binding in oxidoreductases. Its lack of a thioether linkage may reduce off-target reactivity compared to 3a .
Q & A
Q. What are the established synthesis protocols for this compound, and what critical parameters govern yield and purity?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A general method involves refluxing a thiazolidinedione precursor (e.g., 20 mmol) with potassium hydroxide in ethanol, followed by adding a chloroacetamide derivative (e.g., 2-chloro-N-(5-aryl-1,3,4-oxadiazol-2-yl)-acetamide) and potassium iodide as a catalyst. Reflux for 5 hours, cool, filter, and recrystallize using a DMF-ethanol (1:2) mixture . Key parameters include reaction time (3–5 hours), solvent polarity, and catalyst concentration. Purity is verified via TLC and recrystallization efficiency.
Q. Which spectroscopic techniques are most effective for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic protons, oxadiazole, and acetamide moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the oxadiazole ring). High-resolution mass spectrometry (HRMS) validates molecular weight . X-ray crystallography (if single crystals are obtained) provides definitive stereochemical data .
Q. How is preliminary biological activity screening conducted for this compound?
In vitro assays targeting enzymes like lipoxygenase or antimicrobial activity are common. For lipoxygenase inhibition, prepare a 0.1 mM solution in DMSO, mix with the enzyme and substrate (linoleic acid), and monitor absorbance at 234 nm to quantify inhibition kinetics . Dose-response curves (IC₅₀ values) and positive controls (e.g., nordihydroguaiaretic acid) are essential for validation.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield without compromising stability?
Systematic optimization involves varying solvents (e.g., ethanol vs. acetonitrile), temperature (80–100°C), and catalyst load (KI at 0.5–2 mol%). Design of Experiments (DoE) frameworks, such as response surface methodology, can model interactions between variables. Stability is monitored via HPLC under accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Re-evaluate molecular docking parameters (force fields, binding site flexibility) using software like AutoDock Vina. Validate in silico results with molecular dynamics (MD) simulations (50–100 ns) to assess binding stability. Experimentally, use orthogonal assays (e.g., surface plasmon resonance) to confirm target engagement . Contradictions may arise from solvation effects or unaccounted protein conformational changes.
Q. How can the compound’s pharmacokinetic properties be predicted and validated?
Use in silico tools (SwissADME, pkCSM) to predict LogP, bioavailability, and metabolic stability. Experimentally, perform hepatic microsomal assays (human/rat) to measure metabolic half-life. Permeability is assessed via Caco-2 cell monolayers, and plasma protein binding via equilibrium dialysis .
Q. What mechanistic studies are recommended to elucidate its mode of action in cancer models?
Conduct transcriptomic profiling (RNA-seq) on treated cancer cells to identify dysregulated pathways. Validate via Western blot for apoptosis markers (e.g., BAX, caspase-3). Use siRNA knockdown of suspected targets (e.g., EGFR) to confirm dependency. Synergistic studies with standard chemotherapeutics (e.g., cisplatin) can highlight combinatorial potential .
Methodological Considerations
Q. How to address discrepancies in spectral data during characterization?
Repurify the compound via column chromatography (silica gel, hexane:ethyl acetate gradient). Re-run NMR with deuterated solvents (e.g., DMSO-d₆) and compare with literature data for analogous structures. For unresolved signals, employ 2D NMR (COSY, HSQC) to assign overlapping peaks .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
Standardize reagent sources (e.g., fixed suppliers for 2,5-dichlorophenyl precursors). Implement strict reaction monitoring (in situ FTIR for intermediate formation). Use quality control checkpoints (e.g., mid-reaction HPLC sampling) to abort failed batches early .
Q. How to validate target selectivity in enzyme inhibition assays?
Perform counter-screening against related enzymes (e.g., cyclooxygenase for lipoxygenase inhibitors). Use isothermal titration calorimetry (ITC) to measure binding affinity and specificity. Structural analogs with minor modifications can identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
